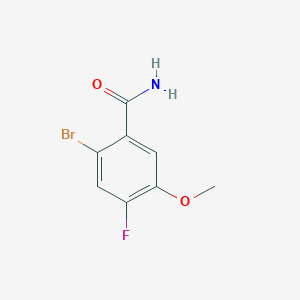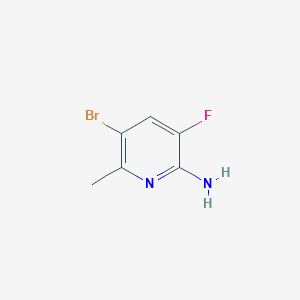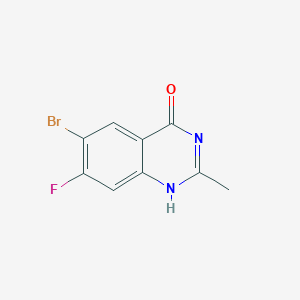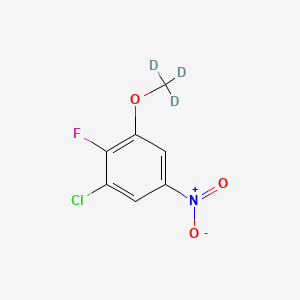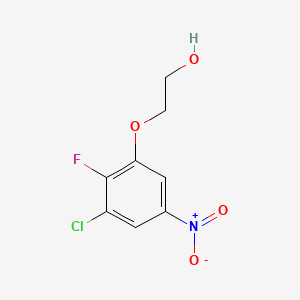
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of chloro, fluoro, and nitro groups attached to a phenoxyethanol backbone, which imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol typically involves multiple steps. One common method involves the reaction of 3-chloro-2-fluoro-5-nitrophenol with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and reduce costs .
Analyse Des Réactions Chimiques
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as chloro and nitro makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as chloro and nitro enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-(3-Chloro-2-fluoro-5-nitrophenoxy)ethanol can be compared with similar compounds such as:
2-Chloro-4-fluoro-5-nitrobenzotrichloride: This compound also contains chloro, fluoro, and nitro groups but differs in its overall structure and reactivity.
2-Chloro-5-fluoronitrobenzene: Similar in structure but lacks the ethoxy group, leading to different chemical properties and applications.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chloro groups and a carboxylic acid functional group, which significantly alters its reactivity and applications.
Propriétés
IUPAC Name |
2-(3-chloro-2-fluoro-5-nitrophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4/c9-6-3-5(11(13)14)4-7(8(6)10)15-2-1-12/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPYUJHTCQBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCCO)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
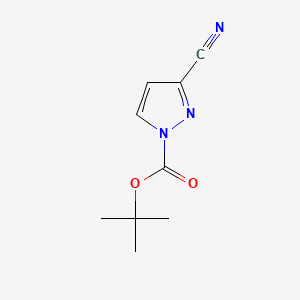
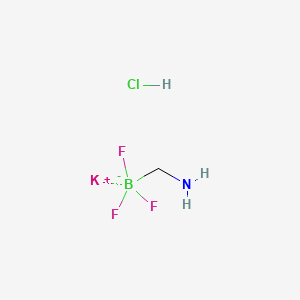
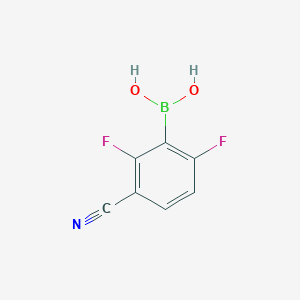
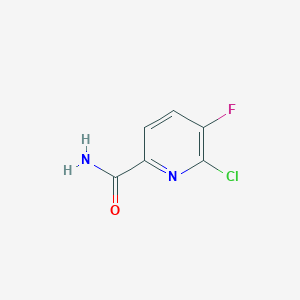
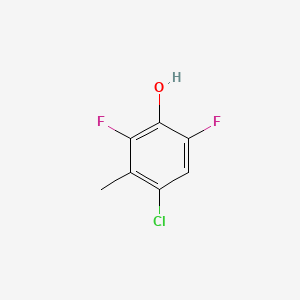
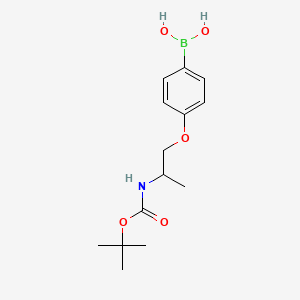
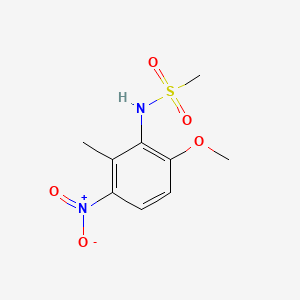
![3-Bromo-8-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8207699.png)
